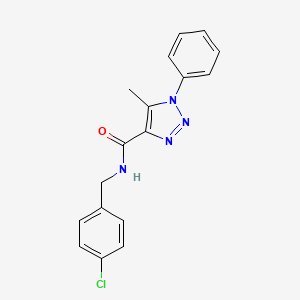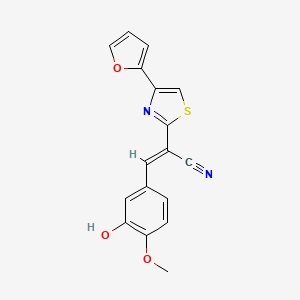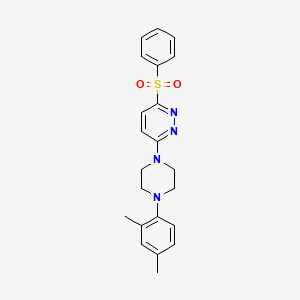
N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of triazole derivatives, which are synthesized for various scientific research applications, including the study of their chemical, physical, and biological properties. Triazole derivatives, like the compound , are synthesized through multi-step chemical processes, exploring different reaction conditions to achieve high yields and purity. For example, a related triazole compound was synthesized through a five-step process starting from 4-chlorobenzenamine, showcasing the complexity and efficiency of synthesis techniques in producing triazole derivatives with high yield and purity Lian-Di Kan, 2015.
Structural and Molecular Analysis
The structural and molecular analysis of triazole derivatives is crucial for understanding their potential applications in various fields of science. Techniques such as X-ray diffraction crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and DFT (density functional theory) calculations are used to elucidate the molecular conformation, electronic properties, and spectroscopic characteristics of these compounds. Such detailed analysis helps in understanding the molecular basis of their reactivity and potential utility in different scientific applications Guo-liang Shen et al., 2013.
Biological Activities
Triazole derivatives are investigated for their biological activities, particularly their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds have shown moderate to good antimicrobial activities, making them promising candidates for further development into antimicrobial agents. Structure-activity relationship (SAR) analysis of these compounds has provided insights into their selective action against certain microbial strains, highlighting the potential of triazole derivatives in developing new antimicrobial therapies N. Pokhodylo et al., 2021.
Combinatorial Chemistry Applications
The synthesis of triazole derivatives has been streamlined to facilitate combinatorial chemistry applications, enabling the creation of libraries of compounds for screening in various scientific studies. This approach has been employed to generate a diverse array of 1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides, demonstrating the versatility of triazole derivatives in drug discovery and other research areas. The use of commercially available or readily prepared starting materials in a one-pot reaction system underscores the efficiency and practicality of synthesizing triazole derivatives for combinatorial chemistry N. Pokhodylo et al., 2009.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYOAIAWBBZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)


![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)


![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635608.png)


